2,2-Dimethylpentanedinitrile 2,2-Dimethylpentanedinitrile
Brand Name: Vulcanchem
CAS No.: 22247-63-8
VCID: VC7036061
InChI: InChI=1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3
SMILES: CC(C)(CCC#N)C#N
Molecular Formula: C7H10N2
Molecular Weight: 122.171

2,2-Dimethylpentanedinitrile

CAS No.: 22247-63-8

Cat. No.: VC7036061

Molecular Formula: C7H10N2

Molecular Weight: 122.171

* For research use only. Not for human or veterinary use.

2,2-Dimethylpentanedinitrile - 22247-63-8

Specification

CAS No. 22247-63-8
Molecular Formula C7H10N2
Molecular Weight 122.171
IUPAC Name 2,2-dimethylpentanedinitrile
Standard InChI InChI=1S/C7H10N2/c1-7(2,6-9)4-3-5-8/h3-4H2,1-2H3
Standard InChI Key YTAGXUZOUXMDHY-UHFFFAOYSA-N
SMILES CC(C)(CCC#N)C#N

Introduction

Molecular Structure and Nomenclature

The systematic IUPAC name 2,2-dimethylpentanedinitrile denotes a five-carbon chain (pentane) with two methyl groups (-CH₃) at the second carbon and two nitrile groups positioned at terminal or adjacent carbons. The exact placement of the nitrile groups determines isomerism. For instance, if the nitriles occupy the first and fifth positions, the structure becomes 2,2-dimethylpentane-1,5-dinitrile (Fig. 1A). Alternatively, a 1,3-dinitrile configuration would yield distinct stereoelectronic properties1.

Branched nitriles like this exhibit increased steric hindrance around the cyano groups, influencing reactivity. Comparative studies of mono-nitriles, such as 2,2-dimethylpentanenitrile (C₇H₁₃N), reveal that branching reduces intermolecular interactions, lowering boiling points relative to linear analogs. Extending this to the dinitrile, the dual -C≡N groups would enhance polarity, likely increasing melting and boiling points beyond those of mono-nitrile derivatives .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2,2-dimethylpentanedinitrile may involve sequential cyanation of a dihalide precursor. For example, reacting 2,2-dimethylpentane-1,5-dibromide with sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO) could yield the target compound:

Br-(CH2)3C(CH3)2-(CH2)2-Br+2NaCNNC-(CH2)3C(CH3)2-(CH2)2-CN+2NaBr\text{Br-(CH}_2\text{)}_3\text{C(CH}_3\text{)}_2\text{-(CH}_2\text{)}_2\text{-Br} + 2 \text{NaCN} \rightarrow \text{NC-(CH}_2\text{)}_3\text{C(CH}_3\text{)}_2\text{-(CH}_2\text{)}_2\text{-CN} + 2 \text{NaBr}

Alternative routes include hydrocyanation of dienes or ammoxidation of dimethylpentane diols, though these methods require stringent temperature and catalyst control .

Industrial Scalability

Large-scale production would necessitate continuous-flow reactors to manage exothermic cyanation reactions. Purification via fractional distillation or recrystallization is critical, as branched dinitriles often form eutectic mixtures with byproducts.

Physicochemical Properties

Predicted properties for 2,2-dimethylpentanedinitrile, extrapolated from mono-nitrile analogs :

PropertyPredicted ValueBasis for Estimation
Molecular FormulaC₈H₁₂N₂Addition of a second -CN group
Molecular Weight136.20 g/molC₈H₁₂N₂ stoichiometry
Density0.95–1.02 g/cm³Higher polarity vs. mono-nitriles
Boiling Point240–260°CIncreased dipole interactions
Melting Point30–50°CMolecular symmetry effects
Solubility in WaterLow (<1 g/L)Hydrophobic alkyl branches

The compound’s low water solubility aligns with trends in branched nitriles, where bulky substituents hinder hydrogen bonding.

Reactivity and Applications

Chemical Reactivity

The electron-withdrawing nitrile groups activate adjacent carbons for nucleophilic attack. In alkaline conditions, hydrolysis could yield dicarboxylic acids:

NC-(CH2)3C(CH3)2-(CH2)2-CNH2O, OHHOOC-(CH2)3C(CH3)2-(CH2)2-COOH\text{NC-(CH}_2\text{)}_3\text{C(CH}_3\text{)}_2\text{-(CH}_2\text{)}_2\text{-CN} \xrightarrow{\text{H}_2\text{O, OH}^-} \text{HOOC-(CH}_2\text{)}_3\text{C(CH}_3\text{)}_2\text{-(CH}_2\text{)}_2\text{-COOH}

Reduction with lithium aluminum hydride (LiAlH₄) would produce a diamine, valuable in polymer synthesis.

Industrial and Pharmaceutical Uses

  • Polymer Chemistry: As a crosslinker in acrylonitrile-butadiene-styrene (ABS) resins, enhancing thermal stability .

  • Pharmaceutical Intermediates: Potential precursor for antitumor agents via alkylation of DNA nucleobases .

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